4-chloro-1-(oxan-4-yl)-1H-pyrazol-3-amine
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Overview
Description
4-chloro-1-(oxan-4-yl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a chlorine atom at the 4th position and an oxan-4-yl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(oxan-4-yl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the Oxan-4-yl Group: The oxan-4-yl group can be introduced through nucleophilic substitution reactions, where the pyrazole derivative reacts with an appropriate oxan-4-yl halide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(oxan-4-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
4-chloro-1-(oxan-4-yl)-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-1-(oxan-4-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-(oxan-2-yl)indazole
- 3-[(4-chloro-1-methylpyrrole-2-carbonyl)amino]-2-(oxan-4-yl)propanoic acid
- 5-chloro-1,3-dimethyl-1H-pyrazol-4-yl derivatives
Uniqueness
4-chloro-1-(oxan-4-yl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern and the presence of the oxan-4-yl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H12ClN3O |
---|---|
Molecular Weight |
201.65 g/mol |
IUPAC Name |
4-chloro-1-(oxan-4-yl)pyrazol-3-amine |
InChI |
InChI=1S/C8H12ClN3O/c9-7-5-12(11-8(7)10)6-1-3-13-4-2-6/h5-6H,1-4H2,(H2,10,11) |
InChI Key |
BGDFTJKIYJOTFP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1N2C=C(C(=N2)N)Cl |
Origin of Product |
United States |
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